Superior Magnetic Field Response in Photochemical Hydrogen Abstraction vs. Acetophenone
In a direct head‑to‑head nanosecond laser flash photolysis study, 2',3',4',5',6'-pentafluoroacetophenone exhibited a substantially extended magnetic field dependence for radical pair decay compared to acetophenone. While the decay rate constant for acetophenone reached saturation at a magnetic field of only 0.34 T, the decay rate for 2',3',4',5',6'-pentafluoroacetophenone continued to decrease up to 1.34 T, demonstrating a 4‑fold wider dynamic range of magnetic field sensitivity [1]. This pronounced magnetic field effect (MFE) is attributed to slower electron spin relaxation and reduced ketyl radical escape rates, making the perfluorinated compound a superior probe for investigating radical pair mechanisms and magnetic field influences on photochemical reactions [1].
| Evidence Dimension | Magnetic field saturation threshold for radical pair decay rate |
|---|---|
| Target Compound Data | Decay rate decreases up to 1.34 T |
| Comparator Or Baseline | Acetophenone: saturation at 0.34 T |
| Quantified Difference | 3.9× higher magnetic field range for continuous decay modulation |
| Conditions | Brij 35 micellar solution, nanosecond laser flash photolysis |
Why This Matters
This quantifiable difference in magnetic field response directly impacts the selection of 2',3',4',5',6'-pentafluoroacetophenone as a model compound for studying spin‑chemistry and for applications requiring tunable photochemical behavior under external magnetic fields.
- [1] Nakamura, K., et al. (1994). Magnetic field effects on the photochemical hydrogen abstraction of 2′,3′,4′,5′,6′-pentafluoroacetophenone in a Brij 35 micellar solution. Mol. Phys., 82(6), 1167–1174. View Source
